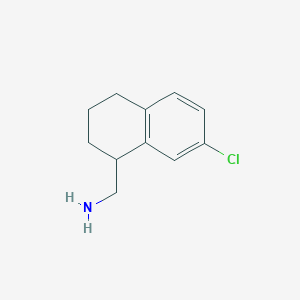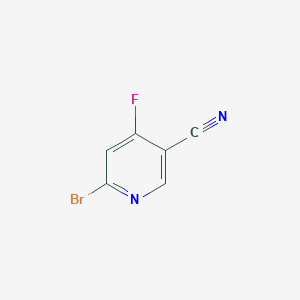![molecular formula C13H13NO B11902505 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one CAS No. 87700-47-8](/img/structure/B11902505.png)
2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique tetracyclic structure, which includes a cyclobutane ring fused to a quinoline moiety. The presence of two methyl groups at positions 2 and 4 further distinguishes this compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one typically involves the photocycloaddition of 4-alkoxy-2-quinolone systems with olefins. For instance, irradiation of 4-allyloxy-2-quinolone can yield the tetracyclic adduct, which upon base treatment, produces the desired compound . The reaction conditions often require specific wavelengths of light and controlled temperatures to ensure the formation of the correct adducts.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the photocycloaddition process, ensuring consistent light exposure, and maintaining the required reaction conditions to achieve high yields.
化学反应分析
Types of Reactions
2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while reduction could produce more saturated compounds.
科学研究应用
2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its chemical properties may be useful in developing new materials or catalysts.
作用机制
The mechanism by which 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinolin-2(1H)-ones: These compounds share a similar quinoline core but lack the cyclobutane ring.
Cyclobuta[c]quinolin-3-ones: These compounds have a similar tetracyclic structure but may differ in the substitution pattern.
Uniqueness
The uniqueness of 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one lies in its specific substitution pattern and the presence of the cyclobutane ring
属性
CAS 编号 |
87700-47-8 |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC 名称 |
2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3-one |
InChI |
InChI=1S/C13H13NO/c1-8-7-10-9-5-3-4-6-11(9)14(2)13(15)12(8)10/h3-6,8H,7H2,1-2H3 |
InChI 键 |
VCRWJZWLPVSEPY-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C1C(=O)N(C3=CC=CC=C23)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11902424.png)

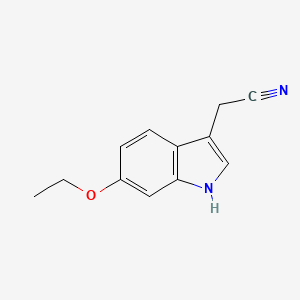

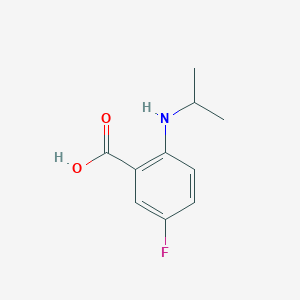
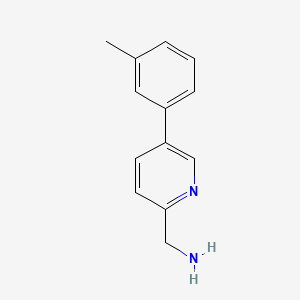
![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)

![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)

![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
